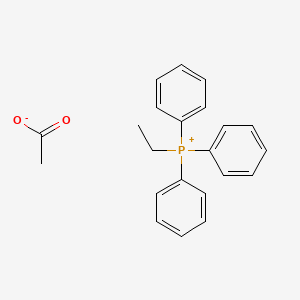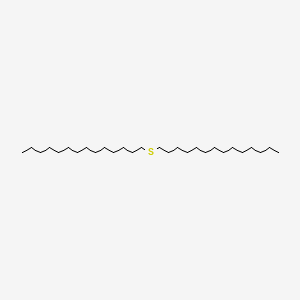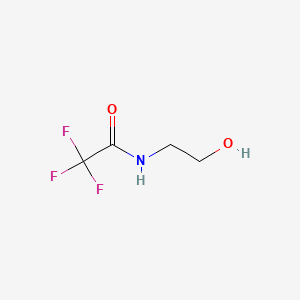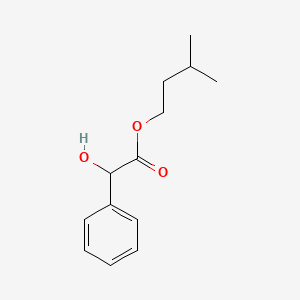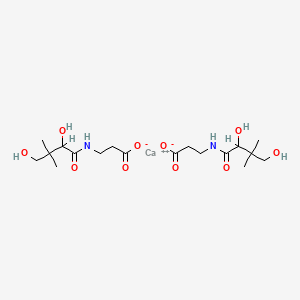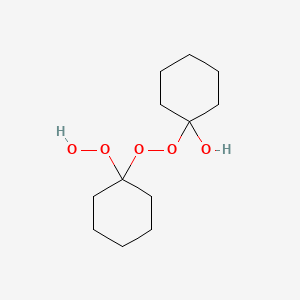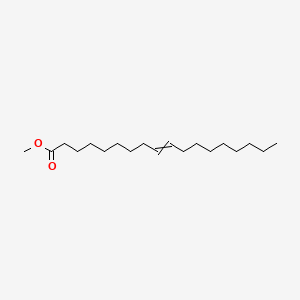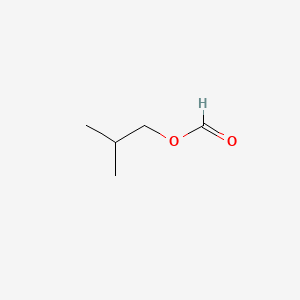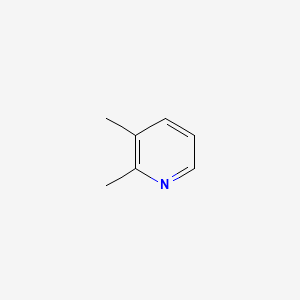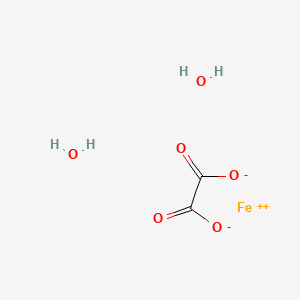
Ferrous oxalate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each capped by water molecules . It is known for its thermal instability and is used as a precursor for various iron oxides .
Mechanism of Action
Target of Action
Ferrous oxalate dihydrate primarily targets the photocatalytic degradation of organic pollutants and the Fenton oxidation process . It is an efficient photocatalyst and has gained much attention in recent years .
Mode of Action
This compound interacts with its targets through a unique two-pathway photocatalytic mechanism. This mechanism combines traditional photocatalytic and photo-initiated Fenton oxidations . The compound exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the photoreduction of chromium (VI) into chromium (III) under visible light irradiation . This process reveals the superior photocatalytic activity of this compound .
Pharmacokinetics
It’s known that when heated to 120 °c, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °c . This could potentially impact the bioavailability of the compound.
Result of Action
The result of this compound’s action is the degradation of organic pollutants. It has been demonstrated that 50 mL of 100 mg·L −1 chromium (VI) was reduced within 6 minutes under visible light irradiation . Moreover, this compound exhibited significant Fenton oxidation activity in degrading organic compounds in the presence of hydrogen peroxide .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. For instance, the photoreduction of chromium (VI) into chromium (III) occurs under visible light irradiation . Additionally, the compound dehydrates when heated to 120 °C .
Biochemical Analysis
Biochemical Properties
Ferrous oxalate dihydrate plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes and proteins, including those involved in the Fenton reaction, where it acts as a catalyst to generate hydroxyl radicals from hydrogen peroxide. These radicals are highly reactive and can oxidize a wide range of organic and inorganic substances . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through coordination bonds, where the iron(II) center binds to the active sites of these biomolecules, facilitating electron transfer reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The hydroxyl radicals generated through the Fenton reaction can cause oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . This oxidative stress can also result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, the compound can affect cellular metabolism by altering the redox state of the cell, impacting processes such as glycolysis and the citric acid cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of reactive oxygen species (ROS) via the Fenton reaction. The iron(II) center in the compound interacts with hydrogen peroxide to produce hydroxyl radicals, which can then react with various biomolecules, including lipids, proteins, and nucleic acids . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the oxidation of lipids can result in the formation of lipid peroxides, which can further propagate oxidative damage within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to decompose upon heating, which can affect its catalytic activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress, resulting in chronic cellular damage and altered cellular functions. The stability of the compound in various experimental conditions is crucial for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst for oxidative reactions without causing significant toxicity . At high doses, the generation of excessive ROS can lead to toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration of the compound is required to initiate its catalytic activity, while higher concentrations result in adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and redox homeostasis. It interacts with enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of ROS . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of biomolecules, impacting pathways such as glycolysis and the pentose phosphate pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to iron transport proteins such as transferrin, facilitating its uptake and distribution within the body . Its localization and accumulation can be influenced by factors such as pH and the presence of other metal ions, which can affect its solubility and reactivity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, as the generation of ROS in specific compartments can have different effects on cellular processes . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous oxalate dihydrate can be synthesized through several methods:
-
Reaction of Iron with Oxalic Acid: : When iron reacts with oxalic acid and water, it produces this compound and hydrogen gas: [ \text{Fe} + \text{H₂C₂O₄} + 2\text{H₂O} \rightarrow \text{FeC₂O₄·2H₂O} + \text{H₂} ] This reaction typically occurs at room temperature .
-
Precipitation from Ferrous Ammonium Sulfate: : this compound can also be obtained by reacting ferrous ammonium sulfate hexahydrate with oxalic acid: [ \text{Fe(NH₄)₂(SO₄)₂·6H₂O} + \text{H₂C₂O₄} \rightarrow \text{FeC₂O₄·2H₂O} + (\text{NH₄})₂\text{SO₄} + \text{H₂SO₄} + \text{H₂O} ] This method involves dissolving the reactants in water and allowing the this compound to precipitate out .
Industrial Production Methods
Industrial production of this compound often involves the use of subcritical water systems combined with oxalic acid. This method is temperature-dependent and follows second-order reaction kinetics. High yields (up to 89%) can be achieved at temperatures around 135°C .
Chemical Reactions Analysis
Types of Reactions
Ferrous oxalate dihydrate undergoes several types of chemical reactions:
-
Thermal Decomposition: : When heated to 120°C, this compound dehydrates, and the anhydrous ferrous oxalate decomposes near 190°C. The products of thermal decomposition include iron oxides, pyrophoric iron metal, carbon dioxide, carbon monoxide, and water .
-
Oxidation-Reduction Reactions: : this compound can participate in redox reactions, particularly in the presence of hydrogen peroxide or persulfate, generating reactive oxygen species (ROS) due to its high photosensitivity .
Common Reagents and Conditions
Oxalic Acid: Used in the synthesis of this compound.
Hydrogen Peroxide: Used in photo-Fenton reactions involving this compound.
Subcritical Water Systems: Used in industrial synthesis.
Major Products Formed
Iron Oxides: Formed during the thermal decomposition of this compound.
Reactive Oxygen Species: Generated during photo-Fenton reactions.
Scientific Research Applications
Ferrous oxalate dihydrate has a wide range of applications in scientific research:
Material Synthesis: It serves as a precursor for the synthesis of various iron oxides, such as maghemite and hematite nanorods, which are used as adsorbents and catalysts.
Battery Technology: This compound is used in the preparation of solid electrolytes and as a negative electrode material for lithium-ion batteries.
High-Pressure Research: High-quality single crystals of this compound are crucial for diffraction or spectroscopic studies at high pressure.
Comparison with Similar Compounds
Similar Compounds
Iron(III) Oxalate: Unlike ferrous oxalate dihydrate, iron(III) oxalate contains ferric ions and is used in different applications, such as in the preparation of potassium ferrioxalate.
Potassium Ferrioxalate: A complex compound used in photochemistry and as a standard for actinometry.
Sodium Ferrioxalate: Similar to potassium ferrioxalate, used in photochemical reactions.
Uniqueness of this compound
This compound is unique due to its coordination polymer structure, which consists of chains of oxalate-bridged ferrous centers capped by water molecules . This structure imparts high thermal instability and makes it an excellent precursor for various iron oxides. Its ability to generate reactive oxygen species and its applications in catalysis and battery technology further distinguish it from similar compounds .
Properties
CAS No. |
6047-25-2 |
|---|---|
Molecular Formula |
C2H4FeO6 |
Molecular Weight |
179.89 g/mol |
IUPAC Name |
iron(2+);oxalate;dihydrate |
InChI |
InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |
InChI Key |
NPLZZSLZTJVZSX-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |
Key on ui other cas no. |
6047-25-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ferrous oxalate dihydrate?
A1: The molecular formula for this compound is FeC2O4·2H2O. Its molecular weight is 179.91 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques for characterization include: * Infrared (IR) spectroscopy: Identifies functional groups, especially oxalate vibrations.* X-ray diffraction (XRD): Determines crystal structure and phase identification of different polymorphs like α-FeC2O4·2H2O and β-FeC2O4·2H2O. []* Mössbauer spectroscopy: Provides information on the oxidation state of iron (Fe(II) or Fe(III)) and the magnetic properties of the material. [, , , ]
Q3: Is this compound stable in air? What happens upon heating?
A3: this compound dehydrates upon heating in air, ultimately forming iron oxides. The specific oxide formed (Fe2O3 or Fe3O4) depends on the decomposition atmosphere (air or argon). [, ]
Q4: How does the presence of water molecules affect the electrochemical properties of this compound?
A4: The presence of structural water influences the Li intercalation process and overall electrochemical stability. Fully dehydrated ferrous oxalate exhibits higher theoretical Li storage capacity and lower voltage compared to its hydrated forms. []
Q5: What catalytic activities have been demonstrated for this compound?
A5: α-Ferrous oxalate dihydrate exhibits photocatalytic activity in the reduction of Cr(VI) to Cr(III) under visible light. [] It also demonstrates significant Fenton activity in degrading organic compounds in the presence of H2O2. []
Q6: What role do alkali metal promoters play in the catalytic performance of iron(II) oxalate-derived catalysts for CO2 hydrogenation?
A6: Alkali metal promoters, added via impregnation of this compound, enhance the activity and selectivity of the resulting catalysts for CO2 hydrogenation to higher hydrocarbons. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of ethanol with this compound, providing insights into the mechanism of crystal growth control. [] First-principles modeling has also been used to evaluate the electrochemical activity of this compound and its dehydrated form. []
Q8: Are there strategies to improve the stability of this compound?
A8: While specific formulation strategies for this compound aren't detailed in the provided research, controlling factors like humidity and temperature during storage is crucial, given its tendency to dehydrate upon heating. [, , , ]
Q9: What are some techniques used to study the thermal decomposition of this compound?
A9: Several techniques are used, including:* Thermogravimetry (TG): Measures mass changes upon heating, providing information about dehydration and decomposition steps. [, , , , ]* Differential thermal analysis (DTA): Detects endothermic and exothermic processes during heating, aiding in understanding phase transitions and decomposition reactions. [, , ]* Differential scanning calorimetry (DSC): Measures heat flow associated with thermal events, providing quantitative data on enthalpy changes during decomposition. [, ]* In situ X-ray diffraction (XRD): Allows real-time monitoring of structural changes during heating, providing insights into phase transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



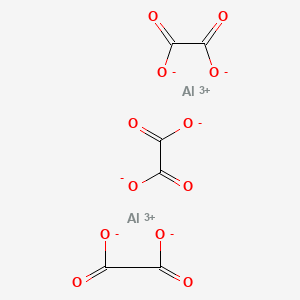
![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)
